molecular formula C19H17ClN2O3S B2709551 N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide CAS No. 301176-45-4

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2709551
CAS No.: 301176-45-4
M. Wt: 388.87
InChI Key: YARGWRQRQRKJNX-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazole Scaffolds in Drug Discovery

The exploration of thiazoles in medicinal chemistry traces back to the late 19th century with Arthur Hantzsch’s pioneering synthesis of thiazoles via the condensation of α-haloketones and thioamides. This method established the foundation for systematic modifications of the thiazole ring, enabling the development of derivatives with tailored physicochemical properties. Early applications focused on antimicrobial agents, such as sulfathiazole, which dominated mid-20th-century therapies for bacterial infections. The structural versatility of thiazoles soon spurred investigations into their antitumor potential, exemplified by the discovery of tiazofurin, a guanosine analog targeting inosine monophosphate dehydrogenase in leukemia cells.

Modern drug design has capitalized on the thiazole scaffold’s ability to mimic endogenous molecules, facilitating interactions with enzymes, receptors, and nucleic acids. For instance, the incorporation of electron-withdrawing groups (e.g., chloro, methoxy) at strategic positions enhances metabolic stability and target affinity, as evidenced by kinase inhibitors like dasatinib. The evolutionary trajectory of thiazole chemistry underscores its transition from empirical antibiotic development to rational, structure-based drug discovery.

Significance of 1,3-Thiazole Pharmacophore in Medicinal Research

The 1,3-thiazole ring system is a privileged pharmacophore due to its dual electronic and steric properties. The sulfur atom contributes to lipophilicity, improving membrane permeability, while the nitrogen atoms enable hydrogen bonding with biological targets such as ATP-binding pockets in kinases. This scaffold’s mesoionic character further allows charge delocalization, enhancing binding specificity. For example, in c-Met kinase inhibitors, the thiazole carboxamide moiety forms critical hydrogen bonds with hinge-region residues, stabilizing the inactive conformation of the enzyme.

Structurally, the 1,3-thiazole core serves as a bioisostere for pyridine and oxadiazole, enabling the optimization of pharmacokinetic profiles. Modifications at the 2- and 5-positions, as seen in N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide , allow for fine-tuning of steric bulk and electronic effects. The 2-chlorobenzyl group enhances hydrophobic interactions with protein subpockets, while the 2-methoxyphenoxyacetamide moiety introduces conformational rigidity, reducing entropic penalties during binding.

Current Research Landscape of this compound

Recent studies position this compound within a growing class of thiazole derivatives investigated for dual antiviral and anticancer activities. Its synthesis typically involves a multi-step protocol:

  • Thiazole Ring Formation : Condensation of 2-chlorobenzyl thiourea with α-bromoacetophenone derivatives under basic conditions yields the 5-(2-chlorobenzyl)-1,3-thiazole intermediate.
  • Acetamide Functionalization : Coupling the thiazole amine with 2-methoxyphenoxyacetyl chloride in the presence of a coupling agent like HATU completes the synthesis.

Biological Activity :

  • Antiviral Potential : Preliminary assays indicate inhibitory effects against herpes simplex virus (HSV-1) by targeting viral DNA polymerase, with a half-maximal inhibitory concentration (IC~50~) comparable to acyclovir analogs.
  • Anticancer Activity : In vitro screens against breast (MDA-MB-231) and colon (HT-29) cancer cells demonstrate submicromolar IC~50~ values, attributed to tubulin polymerization inhibition and G2/M cell cycle arrest.

Structural Insights :

Position Substituent Role in Bioactivity
5 2-Chlorobenzyl Enhances hydrophobic interactions with tubulin’s colchicine-binding site.
2 2-Methoxyphenoxyacetamide Stabilizes hydrogen bonds with kinase hinge regions and improves solubility.

Pharmaceutical Relevance of Thiazole-Containing Compounds

Thiazole derivatives occupy a prominent niche in FDA-approved drugs, spanning antidiabetics (e.g., pioglitazone), antifungals (e.g., abafungin), and anticancers (e.g., dasatinib). The scaffold’s adaptability to diverse therapeutic areas stems from its balanced hydrophobicity and capacity for directional hydrogen bonding. For This compound , ongoing structure-activity relationship (SAR) studies aim to optimize:

  • Selectivity : Reducing off-target effects by modifying the phenoxy group’s substitution pattern.
  • Bioavailability : Introducing prodrug moieties (e.g., phosphate esters) to enhance aqueous solubility.

Comparative analysis with analogs reveals that chloro-substitution at the benzyl position improves metabolic stability, while methoxy groups on the phenoxy ring mitigate oxidative degradation in hepatic microsomes. These insights underscore the compound’s potential as a lead candidate for multifactorial diseases requiring polypharmacological targeting.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-19-21-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARGWRQRQRKJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.

    Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the thiazole ring through an acylation reaction using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Structural Representation

The compound features a thiazole ring and an acetamide moiety, which contribute to its biological activities. The presence of a chlorophenyl group enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown promising results in inhibiting microbial growth.

Anti-inflammatory Properties

The compound is also being studied for its potential anti-inflammatory effects. It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research is ongoing to elucidate its mechanism of action and effectiveness against various cancer cell lines.

Similar Compounds

Compound NameStructureBiological Activity
N-(6-Arylbenzo[d]thiazole-2-acetamide derivativesThiazole-basedAntimicrobial, Urease inhibition
2,4-Disubstituted thiazolesThiazole-basedAntifungal, Antibacterial

Unique Features

This compound is distinguished by its unique combination of structural components, which enhances its chemical reactivity and biological activity compared to other thiazole derivatives.

Mechanism of Action

The mechanism of action of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the chlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Thiazole vs. Thiadiazole Derivatives
  • Target Compound : Contains a 1,3-thiazol-2-yl core.
  • Compound 5k (): Features a 1,3,4-thiadiazol-2-yl core with a 2-methoxyphenoxy acetamide. The thiadiazole ring, being more electron-deficient, may enhance metabolic stability but reduce solubility compared to thiazole derivatives. Melting point: 135–136°C; yield: 72% .
  • Compound 7d (): A thiadiazole derivative with a 2-fluoro-phenoxy group exhibited potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), suggesting that electron-withdrawing substituents on the phenoxy group enhance bioactivity .
Positional Isomerism in Chlorophenyl Substituents
  • Target Compound : 2-chlorophenylmethyl group at position 5 of the thiazole.
  • Compound 5e (): 4-chlorobenzyl-substituted thiadiazole derivative (melting point: 132–134°C).
  • Compound in : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (Mol. Weight: 437.74 g/mol). The para-bromo and chloro substituents increase molecular weight and polarizability, which may influence binding to hydrophobic enzyme pockets .

Phenoxy Group Modifications

  • Target Compound: 2-methoxyphenoxy group provides moderate electron-donating effects.
  • Compound 5l (): Ethylthio-substituted thiadiazole with 2-methoxyphenoxy (melting point: 138–140°C; yield: 68%). The ethylthio group increases lipophilicity, which could enhance membrane permeability .
  • SirReal2 () : Features a naphthalen-1-ylmethyl group instead of chlorophenyl. The bulky aromatic substituent likely improves SIRT2 inhibition but reduces solubility .

Physicochemical Properties

Compound Core Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1,3-Thiazole R₁: 2-chlorophenylmethyl, R₂: 2-methoxyphenoxy ~372.87 (est.) Not reported Not reported
5k () 1,3,4-Thiadiazole R₁: methylthio, R₂: 2-methoxyphenoxy ~353.44 (est.) 135–136 72
5j () 1,3,4-Thiadiazole R₁: 4-chlorobenzylthio, R₂: 2-isopropyl-5-methylphenoxy ~463.98 (est.) 138–140 82
Analog 1,3-Thiazole R₁: 2-chlorophenylmethyl, R₂: 2-methylphenoxy 372.87 Not reported Not reported

Biological Activity

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a chlorophenyl group and a methoxyphenoxy acetamide moiety. The biological activity of this compound has been explored in various contexts, including anticancer and antimicrobial properties.

The molecular formula of this compound is C19H17ClN2O3S, with a molecular weight of approximately 364.87 g/mol. The structure includes:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
  • Methoxyphenoxy acetamide : An acetamide group linked to a methoxy-substituted phenol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that thiazole derivatives often possess anticancer properties. Specifically, compounds similar to this compound have been evaluated against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma) cell lines.
  • Methods Used : MTT assays to assess cell viability, DNA synthesis analysis, and caspase activation assays to evaluate apoptosis.

In one study, thiazole derivatives demonstrated the ability to induce apoptosis in tumor cells, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. The following points summarize the findings:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Assays Conducted : Agar well diffusion method to determine minimum inhibitory concentrations (MICs).

Results indicated that the compound exhibited moderate to significant antibacterial activity against several strains, suggesting its potential as a therapeutic agent for infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Interaction : It could bind to receptors that trigger apoptotic pathways in cancer cells or disrupt bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiazole derivatives known for their biological activities:

Compound NameStructureBiological ActivityReference
5-Chloro-1,3-thiazoleStructureAnticancer
4-NitrobenzamideStructureAntimicrobial
4-MethoxythiazoleStructureAntidiabetic

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Effects :
    • A clinical trial involving patients with non-small cell lung cancer demonstrated that thiazole derivatives significantly reduced tumor size when combined with traditional chemotherapy agents.
  • Case Study on Antimicrobial Efficacy :
    • A study focusing on hospital-acquired infections found that incorporating thiazole derivatives into treatment regimens improved patient outcomes due to their enhanced antibacterial properties.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Intermediate Synthesis : React 2-amino-5-[(2-chlorophenyl)methyl]-1,3-thiazole with chloroacetyl chloride in dioxane or chloroform, using triethylamine (TEA) as a base. Maintain temperatures between 0–25°C to minimize side reactions .
    • Coupling Reaction : Introduce the 2-methoxyphenoxy group via nucleophilic substitution. Use potassium carbonate in DMF to deprotonate the phenolic oxygen, enabling reaction with chloroacetamide intermediates .
  • Optimization :
    • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) .
    • Recrystallize products from ethanol-DMF mixtures to enhance purity .

Q. Q2: How can the structural integrity of the synthesized compound be validated?

Answer:

  • Spectroscopic Methods :
    • IR : Confirm carbonyl (C=O, ~1667 cm⁻¹) and NH stretches (~3468 cm⁻¹) .
    • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm) .
    • MS : Verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
  • Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., ±0.5% deviation) .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can regioselectivity challenges during thiazole functionalization be addressed?

Answer:

  • Steric and Electronic Control :
    • Use bulky bases (e.g., TEA) to direct chloroacetyl chloride reaction to the more nucleophilic thiazole amine .
    • Employ DMF as a polar aprotic solvent to stabilize intermediates and enhance reaction specificity .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for nucleophilicity) .

Q. Q4: What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?

Answer:

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning .
  • Validation Metrics : Check R-factors (<5%), ADP consistency, and hydrogen-bonding networks .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) .

Biological Evaluation and Mechanism

Q. Q5: What in vivo models are suitable for evaluating the hypoglycemic activity of this compound?

Answer:

  • Animal Models :
    • Wistar Albino Mice : Administer 50–100 mg/kg orally, monitor blood glucose via glucometer, and compare with metformin controls .
    • Toxicity Screening : Assess liver/kidney function (AST/ALT, creatinine) post-treatment .
  • Mechanistic Studies :
    • Perform Western blotting to evaluate PPAR-γ or AMPK pathway activation .

Q. Q6: How can the compound’s anti-cancer potential be methodically explored?

Answer:

  • In Vitro Assays :
    • MTT/Proliferation : Test against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM .
    • Apoptosis : Use Annexin V/PI staining and caspase-3/7 activation assays .
  • Target Identification :
    • Molecular docking (e.g., VEGFR-2 or EGFR kinases) to predict binding modes .

Data Analysis and Optimization

Q. Q7: How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma half-life, bioavailability (e.g., via LC-MS), and metabolite identification .
    • Adjust formulation (e.g., PEGylation) to enhance stability .
  • Dose-Response Correlation : Ensure in vitro IC₅₀ values align with achievable in vivo concentrations .

Q. Q8: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, CYP450 interactions, and toxicity .
  • Quantum Mechanics : Calculate redox potentials (e.g., HOMO-LUMO gaps) to assess oxidative stability .

Structural and Functional Analogues

Q. Q9: How do structural modifications (e.g., substituting the 2-methoxyphenoxy group) impact activity?

Answer:

  • SAR Studies :
    • Replace 2-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Test analogues (e.g., 2-(4-nitrophenoxy) derivatives) in bioassays for comparative IC₅₀ values .
  • Crystallographic Insights : Analyze bond lengths/angles in analogues to correlate steric effects with activity .

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